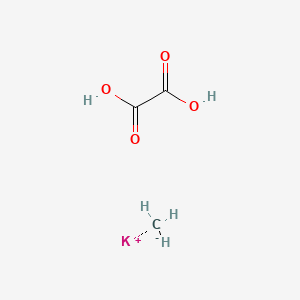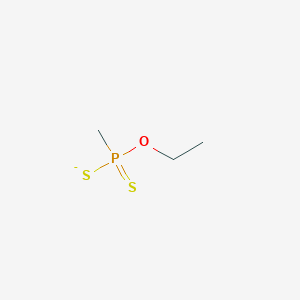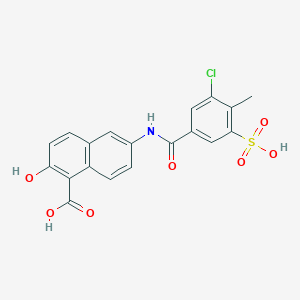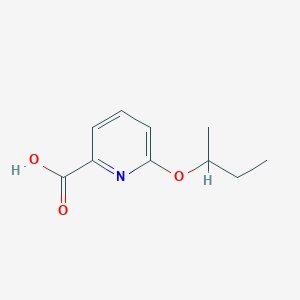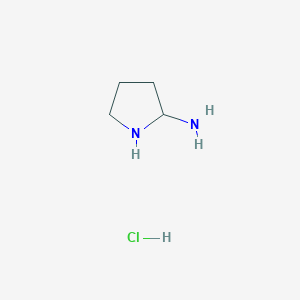
2-Aminopyrrolidine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminopyrrolidine Hydrochloride is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyrrolidine Hydrochloride typically involves the reaction of pyrrolidine with ammonia or an amine under specific conditions. One common method is the reductive amination of 4-chlorobutan-1-amine with a strong base, followed by hydrochloric acid treatment to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including 2-Aminopyrrolidine Hydrochloride, often involves the reaction of 1,4-butanediol with ammonia at elevated temperatures (165–200°C) and high pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The product is then purified through multistage purification and separation processes.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminopyrrolidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
2-Aminopyrrolidine Hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Aminopyrrolidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A parent compound with a similar structure but without the amino group.
2-Aminopyridine: Another nitrogen-containing heterocycle with similar applications in drug discovery.
Pyrrolizidine: A compound with two fused pyrrolidine rings, known for its biological activity.
Uniqueness: 2-Aminopyrrolidine Hydrochloride is unique due to its specific structural features, such as the presence of an amino group, which enhances its reactivity and potential for forming diverse chemical derivatives. This uniqueness makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C4H11ClN2 |
|---|---|
Poids moléculaire |
122.60 g/mol |
Nom IUPAC |
pyrrolidin-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c5-4-2-1-3-6-4;/h4,6H,1-3,5H2;1H |
Clé InChI |
YVIXDTGHYQBMEC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
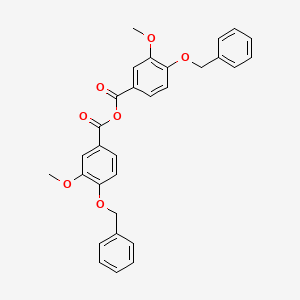

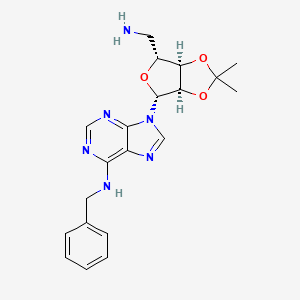
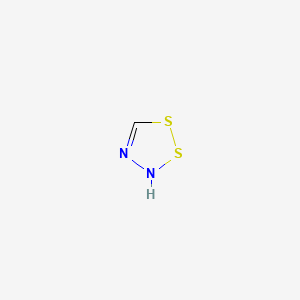
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)

